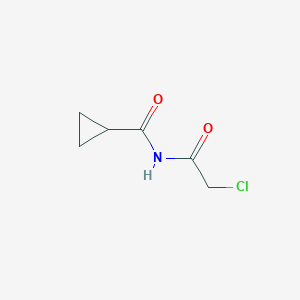

N-(2-chloroacetyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chloroacetyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C6H8ClNO2 and a molecular weight of 161.59 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a chloroacetyl group

Preparation Methods

The synthesis of N-(2-chloroacetyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(2-chloroacetyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Oxidation Reactions: Oxidation of the cyclopropane ring can be achieved using oxidizing agents like potassium permanganate (KMnO4), leading to the formation of carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Scientific Research Applications

N-(2-chloroacetyl)cyclopropanecarboxamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropane ring may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins .

Comparison with Similar Compounds

N-(2-chloroacetyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

N-(2-bromoacetyl)cyclopropanecarboxamide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group. It may exhibit different reactivity and biological activity.

N-(2-chloroacetyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group. It may have different solubility and chemical properties.

N-(2-chloroacetyl)cyclopropanemethanamine: Similar structure but with a methanamine group instead of a carboxamide group.

Biological Activity

N-(2-chloroacetyl)cyclopropanecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a cyclopropane ring attached to a carboxamide group with a chloroacetyl substituent. The synthesis typically involves the reaction of cyclopropanecarboxylic acid derivatives with chloroacetyl chloride in the presence of a base such as triethylamine to facilitate the reaction and manage by-products.

Biological Activity

The biological activity of this compound has been investigated for various pharmacological effects:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, derivatives with chloroacetyl groups have been linked to enhanced cytotoxicity against various cancer types through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has also been explored for its potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : this compound can act as a biochemical probe due to its ability to interact with specific enzymes. The chloroacetyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity in various biochemical pathways .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Covalent Bond Formation : The reactive chloroacetyl group can form covalent bonds with amino acid residues in target proteins, particularly cysteine residues, leading to irreversible inhibition of enzyme function.

- Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound may alter signaling pathways involved in cell proliferation and survival, contributing to its anticancer and anti-inflammatory effects .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Enzyme inhibition | Covalently modifies target proteins |

Case Study 1: Anticancer Properties

In a study evaluating various derivatives of cyclopropanecarboxamides, researchers found that this compound exhibited IC50 values comparable to established anticancer agents. This suggests that modifications in the structure can significantly enhance biological activity against tumor cells.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar compounds demonstrated that this compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential utility in managing chronic inflammatory conditions.

Properties

IUPAC Name |

N-(2-chloroacetyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2/c7-3-5(9)8-6(10)4-1-2-4/h4H,1-3H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPFDCKTVYPYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.